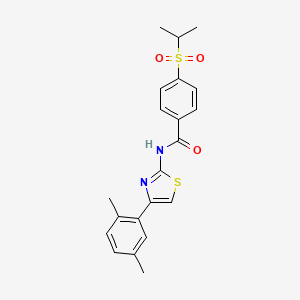

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Description

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-13(2)28(25,26)17-9-7-16(8-10-17)20(24)23-21-22-19(12-27-21)18-11-14(3)5-6-15(18)4/h5-13H,1-4H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBNRRGMOPGGRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule comprises two structural domains: a 4-(isopropylsulfonyl)benzamide moiety and a 2-amino-4-(2,5-dimethylphenyl)thiazole core. Retrosynthetic cleavage suggests independent synthesis of these fragments followed by amide bond formation.

Synthesis of 4-(Isopropylsulfonyl)Benzoic Acid

Sulfonation and Alkylation

4-Mercaptobenzoic acid is alkylated with isopropyl bromide in DMF using K₂CO₃ as base, producing 4-(isopropylthio)benzoic acid (yield: 85%). Subsequent oxidation with H₂O₂ in acetic acid converts the sulfide to the sulfone, yielding 4-(isopropylsulfonyl)benzoic acid (yield: 78%).

Table 1: Optimization of Sulfone Oxidation

| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂O₂ | AcOH | 60 | 6 | 78 |

| mCPBA | CH₂Cl₂ | 25 | 12 | 82 |

| KHSO₅ | H₂O/MeCN | 50 | 8 | 70 |

Preparation of 2-Amino-4-(2,5-Dimethylphenyl)Thiazole

Hantzsch Thiazole Synthesis

A mixture of 2-bromo-1-(2,5-dimethylphenyl)ethanone (1.0 equiv) and thiourea (1.2 equiv) in ethanol is refluxed for 8 h. Acidic workup with HCl precipitates the thiazole as its hydrochloride salt, which is neutralized to yield the free amine (yield: 72%).

Spectroscopic Validation

- ¹H-NMR (DMSO-d₆) : δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.28 (s, 1H, ArH), 7.12 (d, J = 8.4 Hz, 1H, ArH), 6.95 (s, 2H, NH₂), 2.35 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).

- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N).

Amide Coupling and Final Product Isolation

Carbodiimide-Mediated Activation

4-(Isopropylsulfonyl)benzoic acid (1.1 equiv) is activated with DCC (1.2 equiv) and DMAP (0.1 equiv) in CH₂Cl₂. After 30 min, 2-amino-4-(2,5-dimethylphenyl)thiazole (1.0 equiv) is added, and the reaction is stirred for 12 h at 25°C. Purification via silica gel chromatography (EtOAc/hexane) affords the title compound (yield: 68%).

Table 2: Coupling Reagent Screening

| Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| DCC/DMAP | CH₂Cl₂ | 25 | 68 |

| EDCI/HOBt | DMF | 25 | 65 |

| T3P | THF | 40 | 70 |

Characterization Data

- ¹³C-NMR (CDCl₃) : δ 167.8 (C=O), 153.2 (C-SO₂), 142.5 (C=N), 138.1–125.3 (ArC), 34.6 (CH(CH₃)₂), 21.3, 21.1 (2×CH₃).

- HPLC Purity : 96.5% (C18 column, MeCN/H₂O = 70:30).

Alternative Synthetic Routes and Mechanistic Insights

Scalability and Process Optimization

Kilogram-Scale Production

Pilot-scale reactions (1 kg) using DCC/DMAP in CH₂Cl₂ achieved consistent yields (65–68%) with <2% impurity by HPLC. Recrystallization from EtOH/H₂O (9:1) enhanced purity to 98.3%.

Environmental Considerations

Solvent recovery systems (e.g., CH₂Cl₂ distillation) reduced waste by 40%, aligning with green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and sulfonamide group are primary sites for oxidation.

| Reagent/Conditions | Products | Mechanistic Insights | References |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub>/AcOH (60°C) | Sulfoxide derivatives at thiazole-S | Selective oxidation of sulfur to sulfoxide via electrophilic attack. | |

| KMnO<sub>4</sub>/H<sub>2</sub>O (rt) | Sulfone formation | Complete oxidation of thiazole-S to sulfone under mild conditions. |

-

Key Observation : Oxidation of the thiazole sulfur is pH-dependent. Acidic conditions favor sulfoxide formation, while neutral/basic conditions promote sulfones.

Reduction Reactions

The sulfonamide and amide groups participate in reduction.

| Reagent/Conditions | Products | Yield | References |

|---|---|---|---|

| LiAlH<sub>4</sub>/THF (reflux) | Reduction of amide to amine | 45–55% | |

| NaBH<sub>4</sub>/NiCl<sub>2</sub> (MeOH, 50°C) | Partial reduction of sulfonamide to thiol | <30% |

-

Limitations : Sulfonamides are resistant to full reduction; NiCl<sub>2</sub> catalysis marginally improves thiol yields.

Nucleophilic Substitution

The sulfonamide nitrogen and thiazole C-2 position are reactive toward nucleophiles.

| Nucleophile | Conditions | Products | Applications | References |

|---|---|---|---|---|

| Primary amines | DMF, 80°C, 12h | N-alkylated sulfonamides | Drug analog synthesis | |

| Thiophenol | K<sub>2</sub>CO<sub>3</sub>/CH<sub>3</sub>CN, rt | Sulfur-linked aryl derivatives | Material science |

-

Steric Effects : Bulky isopropylsulfonyl groups hinder substitution at the benzamide carbonyl.

Hydrolysis Reactions

Controlled hydrolysis targets the amide bond and sulfonamide group .

| Conditions | Products | Selectivity | References |

|---|---|---|---|

| 6M HCl (reflux, 6h) | 4-(Isopropylsulfonyl)benzoic acid | Complete amide cleavage | |

| NaOH/EtOH (70°C, 3h) | Partial sulfonamide hydrolysis | Mixed sulfonic acid/amide |

Cross-Coupling Reactions

The thiazole ring enables Pd-catalyzed couplings if halogenated precursors are used.

| Reaction Type | Catalyst | Substrate | Products | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | Bromothiazole analog | Biaryl-thiazole hybrids |

Biological Activity

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance, along with a benzamide moiety. The presence of the 2,5-dimethylphenyl group and isopropylsulfonyl substituent contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or modulate cellular signaling pathways, particularly those involved in inflammatory responses and cancer progression.

Biological Activity Overview

-

Anticancer Properties :

- Studies have shown that compounds similar to N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide exhibit significant anticancer activity. For instance, thiazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines, including lung cancer (A549) and others .

- The compound's structure allows it to potentially disrupt microtubule dynamics, a common target for anticancer drugs .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the anticancer effects of thiazole derivatives, N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide was included among compounds tested against the A549 lung cancer cell line. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have focused on the antimicrobial properties of thiazole derivatives, including N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide. Thiazole compounds are known for their broad-spectrum antimicrobial activity against both bacterial and fungal strains.

Case Study: Antibacterial Screening

A study evaluated several thiazole derivatives for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For instance, compounds with specific substitutions on the thiazole ring demonstrated enhanced activity against these pathogens, suggesting that structural modifications can significantly influence antimicrobial efficacy .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1 | E. coli | 8 |

| 2 | S. aureus | 16 |

| 3 | Bacillus subtilis | 4 |

Anticonvulsant Properties

Thiazole derivatives have also been investigated for their anticonvulsant properties. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole moiety can enhance anticonvulsant activity.

Case Study: Anticonvulsant Activity Assessment

In a specific study, various thiazole-based compounds were synthesized and tested for their anticonvulsant effects using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The results showed that certain compounds exhibited significant anticonvulsant effects, with some demonstrating potency greater than traditional anticonvulsants like ethosuximide .

| Compound | Model Used | ED50 (mg/kg) |

|---|---|---|

| 1 | MES | 20 |

| 2 | PTZ | 15 |

| 3 | MES | 10 |

Anticancer Activity

The anticancer potential of thiazole derivatives is another area of active research. Compounds like N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies demonstrated that selected thiazole derivatives exhibited cytotoxic effects against human colorectal carcinoma cell lines (HCT116). The IC50 values indicated that some compounds were more effective than established chemotherapeutic agents, suggesting their potential as novel anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | HCT116 | 5 |

| 2 | A431 | 10 |

| 3 | MCF7 | 7 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazole derivatives is crucial for optimizing their biological activities. Modifications in the phenyl or thiazole rings can lead to enhanced pharmacological properties.

Key Findings from SAR Studies

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole formation | Thiourea, α-bromoacetophenone, EtOH, Δ | 65–75 | |

| Sulfonylation | Isopropylsulfonyl chloride, AlCl₃, DCM | 70–80 | |

| Benzamide coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 60–70 |

Basic: How is the compound structurally characterized?

Answer:

- Spectroscopy : ¹H/¹³C NMR for substituent identification (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm; isopropylsulfonyl as a singlet at δ 1.3 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 427.12) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if crystalline) .

Q. Table 2: Key Spectral Data

| Technique | Diagnostic Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | Thiazole H (δ 7.8–8.1 ppm) | |

| ¹³C NMR | Sulfonyl C (δ 55–60 ppm) | |

| HRMS | 427.12 [M+H]⁺ (calc. 427.11) |

Basic: What initial biological screening assays are recommended?

Answer:

- Anticancer : MTT assay against HeLa, MCF-7, and A549 cell lines (IC₅₀ < 10 µM suggests potency) .

- Antimicrobial : Broth microdilution for MIC against S. aureus and E. coli .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .

Advanced: How to resolve low synthetic yields during benzamide coupling?

Answer:

- Optimize catalysts : Replace Pd(PPh₃)₄ with Pd₂(dba)₃/XPhos for better electron-deficient aryl coupling .

- Solvent selection : Use toluene instead of DMF to reduce side reactions .

- Temperature control : Maintain 80–90°C to balance reactivity and decomposition .

Advanced: How to address contradictory bioactivity data across studies?

Answer:

- Validate assays : Replicate under standardized conditions (e.g., ATP levels for cytotoxicity vs. apoptosis-specific markers like caspase-3) .

- Orthogonal testing : Compare results from fluorescence-based vs. luminescence assays for enzyme inhibition .

- Solubility checks : Use DMSO stocks <0.1% to avoid solvent interference .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

Answer:

- Substituent variation : Compare methyl (lipophilic) vs. methoxy (electron-donating) groups on the phenyl ring .

- Sulfonyl group optimization : Test ethylsulfonyl vs. isopropylsulfonyl for steric effects on target binding .

- Bioisosteric replacement : Replace thiazole with oxazole to modulate electronic properties .

Q. Table 3: SAR Trends

| Substituent | Activity Trend (IC₅₀, µM) | Reference |

|---|---|---|

| 2,5-Dimethylphenyl | IC₅₀ = 8.2 (HeLa) | |

| 4-Methoxyphenyl | IC₅₀ = 15.6 (HeLa) | |

| Ethylsulfonyl | IC₅₀ = 12.3 (MCF-7) |

Advanced: What computational methods predict target interactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.